Benzaldehyde, 5-(1,1-dimethylethyl)-2-methyl-
Overview
Description
Benzaldehyde, 5-(1,1-dimethylethyl)-2-methyl- is an aromatic aldehyde with the molecular formula C11H14O. It is characterized by the presence of a benzene ring substituted with a tert-butyl group and a methyl group, along with an aldehyde functional group. This compound is known for its distinct aromatic odor and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 5-(1,1-dimethylethyl)-2-methyl- can be achieved through several methods. One common approach involves the formylation of 2-methyl-5-tert-butylbenzene using hexamethylenetetramine and acetic acid. The reaction is typically carried out under reflux conditions, followed by hydrolysis to yield the desired aldehyde.
Industrial Production Methods: In an industrial setting, the compound can be produced via the Duff reaction, which involves the formylation of aromatic compounds using hexamethylenetetramine and acetic acid. This method is favored due to its efficiency and the availability of starting materials.
Types of Reactions:
Oxidation: Benzaldehyde, 5-(1,1-dimethylethyl)-2-methyl- can undergo oxidation reactions to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with a mixture of nitric acid and sulfuric acid, sulfonation with sulfuric acid, and halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 5-(1,1-dimethylethyl)-2-methylbenzoic acid.
Reduction: 5-(1,1-dimethylethyl)-2-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
Benzaldehyde, 5-(1,1-dimethylethyl)-2-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug synthesis.
Industry: Employed in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of Benzaldehyde, 5-(1,1-dimethylethyl)-2-methyl- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The aromatic ring can also participate in π-π interactions with other aromatic systems, influencing its reactivity and interactions.
Comparison with Similar Compounds
Benzaldehyde: Lacks the tert-butyl and methyl substituents, making it less sterically hindered.
2-Methylbenzaldehyde: Similar structure but lacks the tert-butyl group.
5-tert-Butylbenzaldehyde: Similar structure but lacks the methyl group.
Uniqueness: Benzaldehyde, 5-(1,1-dimethylethyl)-2-methyl- is unique due to the presence of both the tert-butyl and methyl groups, which influence its chemical reactivity and physical properties. These substituents can affect the compound’s steric and electronic environment, making it distinct from other benzaldehyde derivatives.
Properties
IUPAC Name |
5-tert-butyl-2-methylbenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-9-5-6-11(12(2,3)4)7-10(9)8-13/h5-8H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVJAYNZOOWZBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(C)C)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10472638 | |
Record name | Benzaldehyde, 5-(1,1-dimethylethyl)-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10472638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66949-23-3 | |
Record name | Benzaldehyde, 5-(1,1-dimethylethyl)-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10472638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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